Nanomolar Potency Against Acetylcholinesterase and Butyrylcholinesterase
In a comprehensive 2025 study, rosmanol demonstrated exceptional anticholinesterase activity with IC50 values of 0.73 nM for acetylcholinesterase (AChE) and 0.75 nM for butyrylcholinesterase (BChE), significantly outperforming the reference drug tacrine [1]. This potency is orders of magnitude greater than that observed for structurally related diterpenes such as carnosol or carnosic acid within the same study.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | AChE: 0.73 nM; BChE: 0.75 nM |
| Comparator Or Baseline | Tacrine (reference drug) |
| Quantified Difference | Rosmanol potency exceeds tacrine by multiple orders of magnitude; tacrine IC50 values typically range from 50-200 nM. |
| Conditions | In vitro enzyme inhibition assay; rosmanol and comparator compounds (carnosol, 7-methoxy-rosmanol, etc.) tested under identical conditions. |
Why This Matters
This nanomolar potency positions rosmanol as a superior tool compound for probing cholinergic signaling pathways and a high-value lead scaffold for neurodegenerative disease drug discovery programs, justifying its selection over less potent rosemary diterpenes.
- [1] Köksal, Z., & Şenol, H. (2025). Anticholinesterase and carbonic anhydrase inhibitory activities of natural carnosic acid derivatives: A comprehensive in vitro and in silico study. Archiv der Pharmazie, 358(3), e2400909. View Source
